![molecular formula C10H14O2 B2889563 Dispiro[3.0.35.14]nonane-9-carboxylic acid CAS No. 933690-42-7](/img/structure/B2889563.png)

Dispiro[3.0.35.14]nonane-9-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

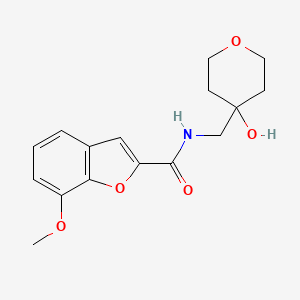

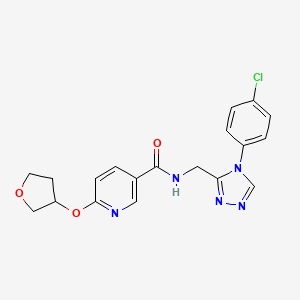

Dispiro[3.0.35.14]nonane-9-carboxylic acid is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 . It incorporates a carboxyl functional group, CO2H .

Molecular Structure Analysis

The molecular structure of Dispiro[3.0.35.14]nonane-9-carboxylic acid is characterized by a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Physical And Chemical Properties Analysis

Dispiro[3.0.35.14]nonane-9-carboxylic acid has a molecular weight of 166.22 . The InChI Code is 1S/C10H14O2/c11-8(12)7-9(3-1-4-9)10(7)5-2-6-10/h7H,1-6H2,(H,11,12) .Scientific Research Applications

Organic Synthesis

Dispiro[3.0.3{5}.1{4}]nonane-9-carboxylic acid, with its unique dispiro structure, is a valuable compound in organic synthesis. It can act as a building block for complex molecules due to its reactive carboxylic acid group. This compound can participate in various organic reactions, including substitution, elimination, and coupling, which are fundamental in creating a wide array of synthetic molecules for pharmaceuticals, agrochemicals, and other industrial chemicals .

Nanotechnology

In the field of nanotechnology, this dispiro compound can be used as a surface modifier. Its carboxylic acid group can interact with the surface of metallic nanoparticles or carbon nanostructures, such as carbon nanotubes and graphene. This interaction helps in the dispersion and incorporation of these nanoparticles into larger systems, which is crucial for the development of nanomaterials with specific properties for electronics, catalysis, and sensing applications .

Polymer Chemistry

Carboxylic acids play a significant role in polymer chemistry, and Dispiro[3.0.3{5}.1{4}]nonane-9-carboxylic acid is no exception. It can be utilized as a monomer, additive, or catalyst in the synthesis of polymers. The introduction of this compound into polymer chains can result in materials with enhanced mechanical strength, thermal stability, and chemical resistance .

Medicinal Chemistry

The structural uniqueness of Dispiro[3.0.3{5}.1{4}]nonane-9-carboxylic acid makes it a candidate for drug discovery and development. Its rigid framework can be used to explore new pharmacophores, which are parts of a molecular structure that are responsible for a particular biological interaction. This can lead to the development of new drugs with improved efficacy and reduced side effects .

Agrochemistry

In agrochemistry, Dispiro[3.0.3{5}.1{4}]nonane-9-carboxylic acid can be used to synthesize novel compounds with potential as pesticides or herbicides. The dispiro structure could impart unique modes of action against pests and weeds, contributing to more effective and sustainable agricultural practices .

Material Science

This compound’s ability to modify surfaces can be extended to material science, where it can be used to alter the properties of various materials. For instance, coating surfaces with this acid can change the material’s hydrophobicity, conductivity, or reactivity, which is beneficial for creating specialized coatings and functional materials .

Analytical Chemistry

In analytical chemistry, Dispiro[3.0.3{5}.1{4}]nonane-9-carboxylic acid can be employed as a derivatization agent. It can react with substances of interest to form derivatives that are easier to detect or quantify using analytical techniques such as chromatography or mass spectrometry .

Environmental Science

Lastly, the compound’s potential applications in environmental science should not be overlooked. It could be used in the synthesis of compounds designed to capture pollutants or in the development of biodegradable materials, contributing to environmental remediation and sustainability efforts .

Safety and Hazards

properties

IUPAC Name |

dispiro[3.0.35.14]nonane-9-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-8(12)7-9(3-1-4-9)10(7)5-2-6-10/h7H,1-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDYBVMEZOAXSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(C23CCC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethoxybenzyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2889487.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol](/img/structure/B2889488.png)

![(E)-3,4,5-trimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2889489.png)

![1-(2,5-dimethylbenzyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2889498.png)

![9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2889501.png)